molecular formula C11H13N5O B2758558 5-amino-1-(2,3-dimethylphenyl)-1H-1,2,3-triazole-4-carboxamide CAS No. 1255783-10-8

5-amino-1-(2,3-dimethylphenyl)-1H-1,2,3-triazole-4-carboxamide

Cat. No.: B2758558
CAS No.: 1255783-10-8
M. Wt: 231.259
InChI Key: GDNDZDAHGSLSQZ-UHFFFAOYSA-N
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Description

5-amino-1-(2,3-dimethylphenyl)-1H-1,2,3-triazole-4-carboxamide is a heterocyclic compound that belongs to the class of triazoles Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-amino-1-(2,3-dimethylphenyl)-1H-1,2,3-triazole-4-carboxamide typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2,3-dimethylphenylhydrazine with ethyl acetoacetate, followed by cyclization with sodium azide to form the triazole ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, can make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions

5-amino-1-(2,3-dimethylphenyl)-1H-1,2,3-triazole-4-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include nitroso derivatives, dihydro derivatives, and various substituted triazoles, depending on the specific reagents and conditions used .

Scientific Research Applications

5-amino-1-(2,3-dimethylphenyl)-1H-1,2,3-triazole-4-carboxamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-amino-1-(2,3-dimethylphenyl)-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes and inhibit their activity, which can lead to various biological effects. For example, it may inhibit the activity of certain kinases, leading to the disruption of signaling pathways involved in cell proliferation .

Comparison with Similar Compounds

Similar Compounds

  • 5-amino-1-(2,3-dimethylphenyl)-1H-pyrazole-4-carbonitrile
  • 5-amino-1-(2,3-dimethylphenyl)-1H-pyrazole-4-carboxamide
  • 5-amino-1-(2,3-dimethylphenyl)-1H-1,2,4-triazole-4-carboxamide

Uniqueness

Compared to similar compounds, 5-amino-1-(2,3-dimethylphenyl)-1H-1,2,3-triazole-4-carboxamide has a unique triazole ring structure, which imparts distinct chemical and biological properties. Its ability to form stable complexes with various biological targets makes it a valuable compound for medicinal chemistry research .

Biological Activity

5-amino-1-(2,3-dimethylphenyl)-1H-1,2,3-triazole-4-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article delves into its synthesis, biological properties, and potential therapeutic applications.

Synthesis

The synthesis of this compound involves several methods, including the Buchwald-Hartwig cross-coupling reaction and azide-nitrile cycloaddition. These methods allow for the efficient formation of triazole derivatives with high yields and purity. The compound can be synthesized by reacting appropriate aryl halides with 5-amino-1H-1,2,3-triazole under palladium catalysis conditions .

Biological Activity

The biological activity of this compound has been explored in various studies. Key findings include:

Antitumor Activity

Research indicates that derivatives of 1,2,3-triazoles exhibit significant antiproliferative effects on cancer cell lines. For instance, compounds similar to 5-amino-1-(2,3-dimethylphenyl)-1H-1,2,3-triazole have shown IC50 values ranging from 0.13 µM to 83.9 µM against various tumor cells such as HeLa and HT-29 . The structure-activity relationship (SAR) suggests that the presence of specific substituents on the triazole ring enhances cytotoxicity.

Antiviral and Antifungal Properties

Triazole derivatives are known for their antiviral and antifungal properties. The presence of the triazole moiety contributes to the inhibition of fungal growth and viral replication. In particular, compounds with similar structures have been reported to exhibit effective inhibition against pathogens like Candida albicans and various strains of viruses .

The mechanisms underlying the biological activities of these compounds often involve interference with cellular processes such as DNA replication and protein synthesis. For example, some triazoles act as inhibitors of key enzymes in metabolic pathways crucial for cancer cell survival .

Case Studies

Several case studies highlight the efficacy of triazole derivatives:

  • Antitumor Efficacy : A study evaluated a series of triazole-containing compounds against MRC-5 (non-tumor) and various tumor cell lines. The results demonstrated a dose-dependent inhibition of cell growth in tumor cells while sparing non-tumor cells .
  • Antifungal Activity : In another investigation focusing on antifungal properties, a derivative similar to 5-amino-1-(2,3-dimethylphenyl)-1H-1,2,3-triazole was tested against multiple fungal strains. The compound exhibited significant antifungal activity with an IC50 value lower than standard antifungal agents .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of triazole derivatives. Key aspects include:

Substituent Effect on Activity
Methyl groupsIncrease lipophilicity and activity
Electron-withdrawing groupsEnhance binding affinity to targets
Aromatic ringsImprove stability and solubility

The presence of methyl groups at positions 2 and 3 on the phenyl ring has been linked to increased potency against various biological targets .

Properties

IUPAC Name

5-amino-1-(2,3-dimethylphenyl)triazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N5O/c1-6-4-3-5-8(7(6)2)16-10(12)9(11(13)17)14-15-16/h3-5H,12H2,1-2H3,(H2,13,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDNDZDAHGSLSQZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)N2C(=C(N=N2)C(=O)N)N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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